molecular formula C6H11N2+ B1214524 1-Ethyl-3-methylimidazolium CAS No. 65039-03-4

1-Ethyl-3-methylimidazolium

Cat. No. B1214524
CAS RN: 65039-03-4
M. Wt: 111.17 g/mol
InChI Key: NJMWOUFKYKNWDW-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylimidazolium chloride is an organic salt and a room-temperature ionic liquid (RTIL). It is used as a solvent in many organic reactions due to its unique properties like small vapor pressures, high thermal stabilities, and ionic conductivities . The cation consists of a five-membered ring with two nitrogen and three carbon atoms, i.e., a derivative of imidazole, with ethyl and methyl groups substituted at the two nitrogen atoms .


Synthesis Analysis

The synthesis of 1-Ethyl-3-methylimidazolium involves complex molecular interactions. Density functional theory (DFT) calculations with Grimme’s B97D functional including dispersion are employed to provide both structural and electronic insight into these interactions . The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers show differences from the conventional H-bonds .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylimidazolium is characterized by a five-membered ring with two nitrogen and three carbon atoms . The cation consists of a derivative of imidazole, with ethyl and methyl groups substituted at the two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 1-Ethyl-3-methylimidazolium are complex and involve multifold interactions . The interaction energies, stabilization energies, and natural orbital analysis of the ion pair conformers are thoroughly analyzed and discussed .


Physical And Chemical Properties Analysis

The physical and electrochemical properties of 1-Ethyl-3-methylimidazolium ionic liquids of mixed anions have been investigated . Molar volume shows almost linear behavior, whereas molar conductivity is decreased by mixing for the systems involving (FH)2.3F .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methylimidazolium involves a doubly ionic H-bond existing between [EMI] + and [TFSI] − ion pair conformers . The greater the number of multiple H-bond type interactions, the greater the absolute value of the interaction energy .

Safety and Hazards

1-Ethyl-3-methylimidazolium chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The surge in demand for sustainable materials has instigated significant research into versatile substances such as 1-Ethyl-3-methylimidazolium . It is currently being targeted for applications in next-generation low-power electronics and optoelectronic devices .

properties

CAS RN

65039-03-4

Product Name

1-Ethyl-3-methylimidazolium

Molecular Formula

C6H11N2+

Molecular Weight

111.17 g/mol

IUPAC Name

1-ethyl-3-methylimidazol-3-ium

InChI

InChI=1S/C6H11N2/c1-3-8-5-4-7(2)6-8/h4-6H,3H2,1-2H3/q+1

InChI Key

NJMWOUFKYKNWDW-UHFFFAOYSA-N

SMILES

CCN1C=C[N+](=C1)C

Canonical SMILES

CCN1C=C[N+](=C1)C

Other CAS RN

65039-03-4

synonyms

(Emim)(Ac)
(emIm)(ba)
1-ethyl-3-methyl-1H-imidazolium ethyl sulfate
1-ethyl-3-methylimidazolium
1-ethyl-3-methylimidazolium acetate
1-ethyl-3-methylimidazolium benzoate
1-ethyl-3-methylimidazolium ethylsulfate
1-ethyl-3-methylimidazolium hexafluorophosphate
1-ethyl-3-methylimidazolium methylphosphate
1-ethyl-3-methylimidazolium triflate
1H-imidazolium, 3-ethyl-1-methyl-
1H-imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1)
3-ethyl-1-methyl-1H-imidazolium
3-ethyl-1-methylimidazolium
C2MIM compound
EMI PF6

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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